
Methyl(tridecyl)azanium;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(tridecyl)azanium;bromide is a quaternary ammonium compound with the chemical formula C14H32BrN. It is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl(tridecyl)azanium;bromide can be synthesized through a quaternization reaction. This involves the reaction of tridecylamine with methyl bromide under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or acetone, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where tridecylamine and methyl bromide are continuously fed into the system. The reaction mixture is then purified through distillation or crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl(tridecyl)azanium;bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or halides. The reaction conditions typically include mild temperatures and the presence of a solvent like water or alcohol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used. These reactions usually require acidic or neutral pH conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed. These reactions are generally carried out in an inert atmosphere to prevent oxidation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce alcohols, while oxidation reactions can yield corresponding oxides or hydroxides.
Scientific Research Applications
Methyl(tridecyl)azanium;bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in cell lysis buffers for the extraction of cellular components.
Industry: It is used in the formulation of detergents, disinfectants, and emulsifiers.
Mechanism of Action
The mechanism of action of Methyl(tridecyl)azanium;bromide involves its interaction with cellular membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to cell lysis. This property makes it effective as a disinfectant and in cell lysis applications. The molecular targets include membrane lipids and proteins, and the pathways involved are primarily related to membrane disruption and cell death.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Dodecyltrimethylammonium bromide: Similar in structure but with a shorter alkyl chain.
Uniqueness
Methyl(tridecyl)azanium;bromide is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring strong surfactant properties without excessive hydrophobicity.
Properties
Molecular Formula |
C14H32BrN |
|---|---|
Molecular Weight |
294.31 g/mol |
IUPAC Name |
methyl(tridecyl)azanium;bromide |
InChI |
InChI=1S/C14H31N.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-2;/h15H,3-14H2,1-2H3;1H |
InChI Key |
NIILHKUNQFSIDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC[NH2+]C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-Tetrahydro-3H-[1,2,3]oxathiazolo[4,3-c][1,4]oxazine 1,1-dioxide](/img/structure/B14016476.png)
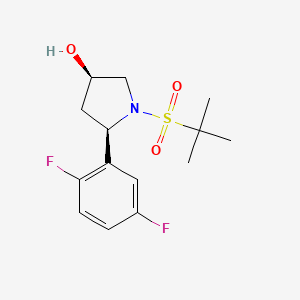
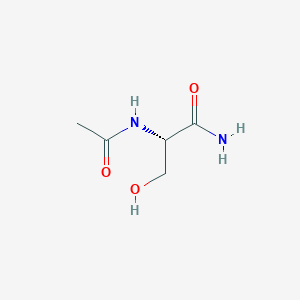
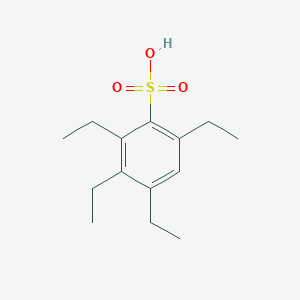
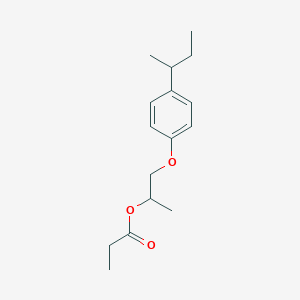
![4-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butanoylamino]benzenesulfonyl Fluoride](/img/structure/B14016516.png)
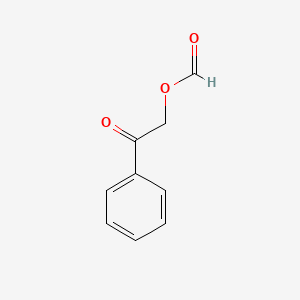
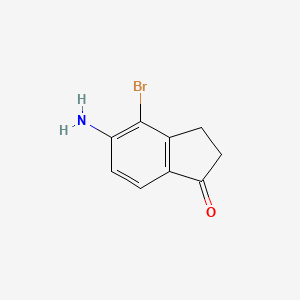
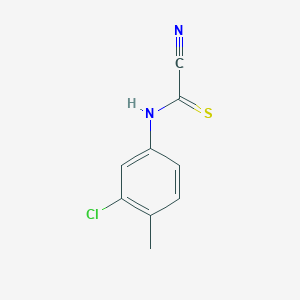
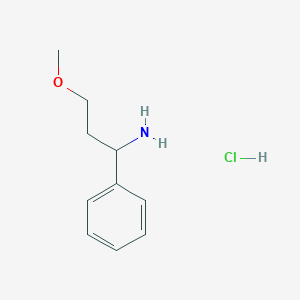
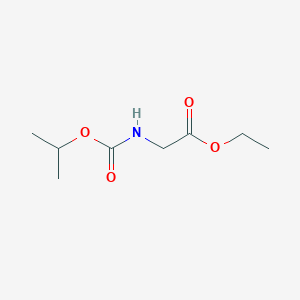
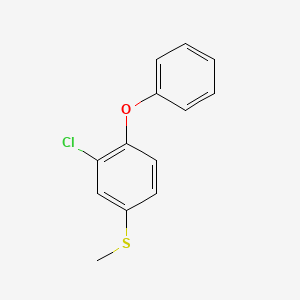
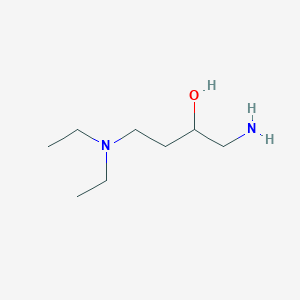
![Tert-butyl 4-[(2-nitrophenyl)methyl]piperazine-1-carboxylate](/img/structure/B14016559.png)
